N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another method involves the use of microwave-induced molecular iodine-catalyzed reactions under solventless conditions, which also produces N-substituted pyrroles efficiently .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrrole derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it has been shown to increase monoclonal antibody production by suppressing cell growth and enhancing glucose uptake in Chinese hamster ovary cells .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production.
2,5-Dimethoxytetrahydrofuran: A key intermediate in the synthesis of N-substituted pyrroles.
Uniqueness
N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate biological pathways and enhance monoclonal antibody production makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-13-10-12(22-2)6-7-14(13)23-3/h4-10H,1-3H3,(H,19,21) |
InChI Key |
PLYIILMDHXZKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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